molecular formula C7H9N3 B6251007 trimethyl-1H-imidazole-1-carbonitrile CAS No. 412278-72-9

trimethyl-1H-imidazole-1-carbonitrile

Cat. No. B6251007
CAS RN: 412278-72-9
M. Wt: 135.2
InChI Key:
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .


Molecular Structure Analysis

Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .


Chemical Reactions Analysis

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Mechanism of Action

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Safety and Hazards

For safety, it is recommended to avoid contact with skin and eyes. Wear impervious gloves and safety glasses. Use dry clean up procedures and avoid generating dust .

Future Directions

Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for trimethyl-1H-imidazole-1-carbonitrile involves the reaction of 1,2-dimethylimidazole with chloroacetonitrile in the presence of a base to form the intermediate 1-(chloromethyl)-2,4-dimethylimidazole. This intermediate is then reacted with trimethylamine to yield the final product.", "Starting Materials": [ "1,2-dimethylimidazole", "chloroacetonitrile", "trimethylamine" ], "Reaction": [ "Step 1: 1,2-dimethylimidazole is reacted with chloroacetonitrile in the presence of a base, such as potassium carbonate, to form 1-(chloromethyl)-2,4-dimethylimidazole.", "Step 2: The intermediate 1-(chloromethyl)-2,4-dimethylimidazole is then reacted with excess trimethylamine in anhydrous conditions to yield trimethyl-1H-imidazole-1-carbonitrile.", "Step 3: The product is purified by recrystallization or column chromatography." ] }

CAS RN

412278-72-9

Product Name

trimethyl-1H-imidazole-1-carbonitrile

Molecular Formula

C7H9N3

Molecular Weight

135.2

Purity

95

Origin of Product

United States

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